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Introduction

Feruloyl esterases (FAEs) are a class of carboxyl esterases (EC 3.1.1.73) that catalyze the

hydrolysis of ester bonds between hydroxycinnamic acids (like ferulic acid) and

polysaccharides in plant cell walls.[1] This enzymatic activity is of significant interest to

researchers, scientists, and drug development professionals due to its wide range of potential

applications. These include the production of ferulic acid, a valuable antioxidant, from

agricultural residues, enhancing the digestibility of animal feed, and applications in the food

and pharmaceutical industries.[2][3] Escherichia coli is a preferred host for the production of

recombinant proteins due to its well-understood genetics, rapid growth, and the availability of

numerous molecular tools for high-level protein expression.[4] This document provides detailed

protocols for the cloning, expression, and characterization of a feruloyl esterase (FAE) gene in

E. coli.

Principle

The heterologous expression of an FAE gene in E. coli involves several key steps. First, the

gene encoding the desired FAE is isolated, typically from a microbial source such as

Lactobacillus or Burkholderia, and amplified using the polymerase chain reaction (PCR).[2][5]

The amplified gene is then cloned into a suitable expression vector, often a pET series plasmid,

which places the gene under the control of a strong, inducible T7 promoter.[6] This recombinant

plasmid is then transformed into an E. coli expression host strain, such as BL21(DE3), which
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carries the gene for T7 RNA polymerase.[4][5] Expression of the FAE is induced by the addition

of isopropyl β-D-1-thiogalactopyranoside (IPTG) or lactose.[4][7] Following expression, the

recombinant protein can be purified and its enzymatic activity characterized.

Data Presentation
Table 1: Summary of Recombinant Feruloyl Esterase
(FAE) Expression Systems and Yields in E. coli

FAE Source
Organism

Expression
Vector

E. coli Host
Protein
Yield/Activity

Reference

Burkholderia

pyrrocinia B1213
pGEX-4T-1 BL21(DE3)

2.54 U/mL

(optimized with

IPTG)

[5]

Burkholderia

pyrrocinia B1213
pGEX-4T-1 BL21(DE3)

7.43 U/mL

(optimized with

lactose)

[7]

Lactobacillus

crispatus S524
Not specified BL21(DE3)

201.7 mg/L

(extracellular)
[8]

Lactobacillus

amylovorus

pET-22b

derivative
BL21(DE3)

140 µg ferulic

acid from 0.1 g

wheat bran

[4][9]

Metagenome

(Cow Rumen)
pET22b(+) BL21(DE3)

0.94 U/mL

(extracellular,

optimized)

[10]

Table 2: Optimization Parameters for Recombinant FAE
Expression in E. coli
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Parameter
Organism/Gen
e

Condition
Tested

Optimal
Condition

Reference

Inducer

Concentration

B. pyrrocinia

BpFae

0.05 - 1.0 mM

IPTG
0.05 mM IPTG [5]

Metagenome

FAE

0.05 - 1.0 mM

IPTG
0.2 mM IPTG [10]

Lactobacillus

FAEs

0.5 mM IPTG

(fixed)
N/A [4]

L. fermentum

LfFE

1.0 mM IPTG

(fixed)
N/A [2][3]

Induction

Temperature

Metagenome

FAE

16, 20, 25, 30,

37 °C
30 °C [10]

B. pyrrocinia

BpFae
Not specified 26 °C [5]

Lactobacillus

FAEs
25, 30, 37 °C 37 °C (for some) [4]

L. fermentum

LfFE
25, 27, 32, 37 °C

32 °C (for

activity)
[2][3]

Post-Induction

Time

B. pyrrocinia

BpFae
Not specified 24 hours [5]

Lactobacillus

FAEs
4 - 72 hours Varied by FAE [4]

Culture Medium
B. pyrrocinia

BpFae
9 different media SOB medium [5]

Initial pH
B. pyrrocinia

BpFae
Not specified 5.0 [5]

Table 3: Biochemical Properties of Recombinant
Feruloyl Esterases
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FAE Source
Organism

Optimal pH
Optimal
Temperature

Substrate
Specificity

Reference

Lactobacillus

species (4

strains)

7.0 - 8.0 45 - 50 °C

Methyl ferulate,

methyl caffeate,

etc.

[11]

Lactobacillus

fermentum

NRRL B-1932

~6.5 ~37 °C

Ethyl ferulate, p-

nitrophenyl

acetate

[2][3]

Soil

Metagenome

(EstF27)

6.8 40 °C Type A FAE [12]

Lactobacillus

acidophilus

(LaFae)

8.0 37 °C

p-nitrophenyl

butyrate, ethyl

ferulate

[1]

Experimental Protocols
Protocol 1: FAE Gene Amplification and Cloning into
Expression Vector

Template DNA Preparation: Extract genomic DNA from the source microorganism (e.g.,

Lactobacillus fermentum) using a commercial bacterial genomic DNA extraction kit.

Primer Design: Design forward and reverse primers to amplify the full-length FAE gene.

Incorporate restriction sites (e.g., NdeI and XhoI) into the 5' ends of the primers for

subsequent cloning into a pET vector (e.g., pET28b).

Polymerase Chain Reaction (PCR):

Set up a 50 µL PCR reaction containing: 100 ng of genomic DNA, 1 µM of each primer,

200 µM of dNTPs, 1x PCR buffer, and 1 unit of a high-fidelity DNA polymerase.

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5

minutes; 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C (primer-
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dependent) for 30 seconds, and extension at 72°C for 1-2 minutes (depending on gene

length); and a final extension at 72°C for 10 minutes.

PCR Product Purification: Analyze the PCR product on a 1% agarose gel. Excise the band

corresponding to the correct size and purify the DNA using a gel extraction kit.

Restriction Digestion: Digest both the purified PCR product and the pET28b expression

vector with NdeI and XhoI restriction enzymes in separate reactions according to the

manufacturer's instructions. Incubate at 37°C for 2-4 hours.

Ligation: Purify the digested PCR product and vector. Set up a ligation reaction with a 3:1

molar ratio of insert (FAE gene) to vector (pET28b) using T4 DNA ligase. Incubate at 16°C

overnight.

Protocol 2: Transformation and Screening of
Recombinant E. coli

Transformation: Transform the ligation mixture into chemically competent E. coli BL21(DE3)

cells using the heat shock method.[4]

Thaw competent cells on ice.

Add 5-10 µL of the ligation mixture to 50 µL of cells and incubate on ice for 30 minutes.

Heat shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2

minutes.

Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

Plating: Plate 100 µL of the transformed cells onto LB agar plates containing the appropriate

antibiotic (e.g., 50 µg/mL kanamycin for pET28b). Incubate overnight at 37°C.

Screening: Select several colonies and perform colony PCR using the FAE gene-specific

primers to confirm the presence of the insert. Further verify positive clones by plasmid DNA

extraction and sequencing.
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Protocol 3: Recombinant FAE Expression and
Optimization

Starter Culture: Inoculate a single positive colony into 5 mL of LB medium containing the

appropriate antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

Expression Culture: Inoculate 1 L of fresh LB medium (in a 2.5 L flask) with the overnight

culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[4] Cool

the culture to the desired induction temperature (e.g., 26°C or 30°C) and add an inducer.[5]

[10]

IPTG Induction: Add IPTG to a final concentration of 0.05-1.0 mM.[2][5]

Lactose Induction: Alternatively, add lactose to a final concentration of 4-6 g/L.[7]

Incubation: Continue to incubate the culture for an additional 12-24 hours at the optimized

temperature (e.g., 26-32°C) with shaking.[2][5]

Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C. The

cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 4: Recombinant FAE Purification (His-tag)
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM

NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble recombinant FAE.

Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified supernatant onto the column.
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Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM

imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the His-tagged FAE from the column using an elution buffer containing a high

concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM

imidazole, pH 8.0).

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and

estimate the molecular weight.

Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM sodium

phosphate, pH 7.0) to remove imidazole and prepare for activity assays.[11]

Protocol 5: Feruloyl Esterase Activity Assay
This protocol is based on the hydrolysis of a synthetic substrate, such as methyl ferulate (MFA)

or 4-nitrophenyl ferulate (4NPF).

Substrate Preparation: Prepare a 1 mM solution of MFA in 50 mM sodium phosphate buffer

(pH 7.0).[5]

Enzyme Reaction:

Pre-incubate 450 µL of the substrate solution at the optimal temperature (e.g., 37°C) for 5

minutes.[5]

Initiate the reaction by adding 50 µL of the purified (and appropriately diluted) FAE

solution.

Incubate the reaction mixture at 37°C for 10-15 minutes.[2][5]

Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by

boiling.[5][13]

Product Quantification:

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to

quantify the amount of ferulic acid released.[1][5]
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Alternatively, if using a chromogenic substrate like 4NPF, measure the absorbance of the

released 4-nitrophenol spectrophotometrically at 410 nm.[11]

Activity Calculation: One unit (U) of FAE activity is defined as the amount of enzyme required

to release 1 µmol of ferulic acid (or 4-nitrophenol) per minute under the specified assay

conditions.[10][14]

Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for cloning and expression of a Feruloyl Esterase (FAE) gene in E. coli.

FAE Enzymatic Reaction Diagram
Caption: Enzymatic hydrolysis of methyl ferulate by recombinant Feruloyl Esterase (FAE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Novel Feruloyl Esterase from Lactobacillus fermentum NRRL B-1932 and Analysis of the
Recombinant Enzyme Produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

3. journals.asm.org [journals.asm.org]

4. Comparison of Enzyme Secretion and Ferulic Acid Production by Escherichia coli
Expressing Different Lactobacillus Feruloyl Esterases - PMC [pmc.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. researchgate.net [researchgate.net]

7. Optimization of fermentation conditions for the production of recombinant feruloyl esterase
from Burkholderia pyrrocinia B1213 - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00941/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10456899/
https://www.mdpi.com/2076-2607/11/8/1869
https://www.benchchem.com/product/b1174775?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/24/13/11170
https://pmc.ncbi.nlm.nih.gov/articles/PMC4988187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4988187/
https://journals.asm.org/doi/10.1128/aem.01029-16
https://pmc.ncbi.nlm.nih.gov/articles/PMC7732493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7732493/
https://www.tandfonline.com/doi/full/10.1080/13102818.2020.1803129
https://www.researchgate.net/publication/221922854_Identification_and_Characterization_of_Feruloyl_Esterases_Produced_by_Probiotic_Bacteria
https://pmc.ncbi.nlm.nih.gov/articles/PMC7186284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7186284/
https://www.researchgate.net/publication/333266810_Extracellular_secretion_of_feruloyl_esterase_derived_from_Lactobacillus_crispatus_in_Escherichia_coli_and_its_application_for_ferulic_acid_production
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. researchgate.net [researchgate.net]

10. Extracellular Expression of Feruloyl Esterase and Xylanase in Escherichia coli for Ferulic
Acid Production from Agricultural Residues - PMC [pmc.ncbi.nlm.nih.gov]

11. Frontiers | Characterization of Feruloyl Esterases Produced by the Four Lactobacillus
Species: L. amylovorus, L. acidophilus, L. farciminis and L. fermentum, Isolated from Ensiled
Corn Stover [frontiersin.org]

12. karger.com [karger.com]

13. Characterization of Feruloyl Esterase from Bacillus pumilus SK52.001 and Its Application
in Ferulic Acid Production from De-Starched Wheat Bran - PMC [pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes: High-Yield Expression of
Recombinant Feruloyl Esterase in Escherichia coli]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1174775#cloning-and-expression-of-
the-faeh-gene-in-e-coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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